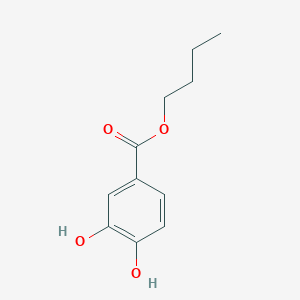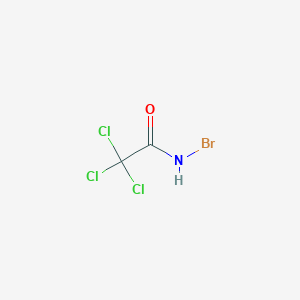
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is an organic compound with the molecular formula C8H12O4 It is a cyclic peroxide and is known for its unique structure, which includes two peroxide groups within a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include low temperatures to stabilize the peroxide groups and prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of stabilizers and inhibitors is common to prevent unwanted side reactions and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of more stable oxygen-containing compounds.
Reduction: Reduction of the peroxide groups can yield alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its peroxide structure.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mécanisme D'action
The mechanism by which 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione exerts its effects is primarily through its peroxide groups. These groups can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that interact with ROS, leading to oxidative stress or other biochemical changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6,6-Tetramethyl-1,2-dioxane: Similar in structure but lacks the peroxide groups.
1,4-Dioxane-2,5-dione, 3,6-dimethyl-: Another cyclic peroxide with different substituents.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Contains multiple peroxide groups but in a different arrangement.
Uniqueness
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is unique due to its specific arrangement of peroxide groups within a six-membered ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
37749-63-6 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4,4,6,6-tetramethyldioxane-3,5-dione |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)8(3,4)12-11-6(7)10/h1-4H3 |
Clé InChI |
UEQAJYHQTVEWLA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(OOC1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



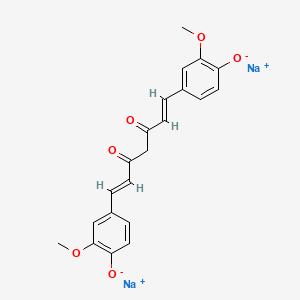


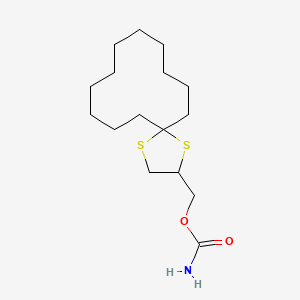
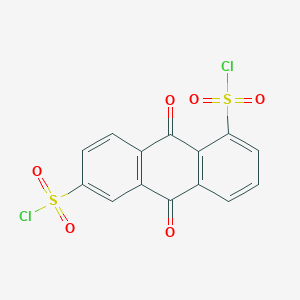
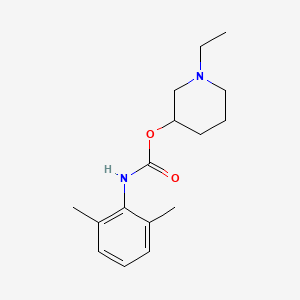
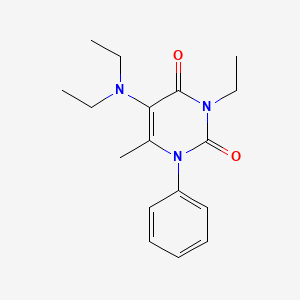
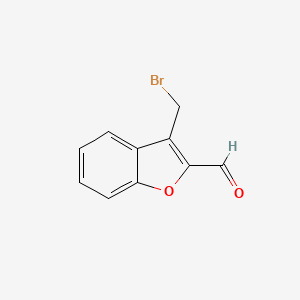
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

